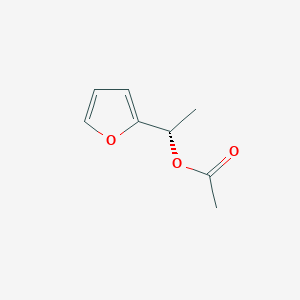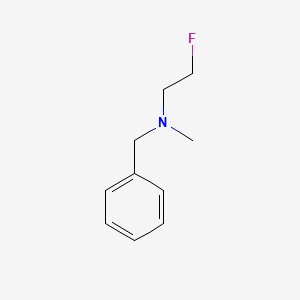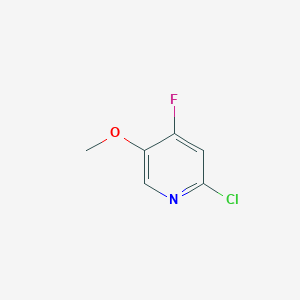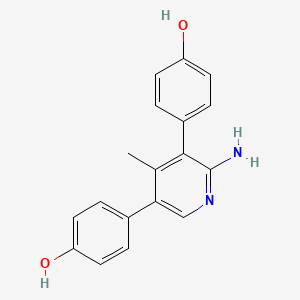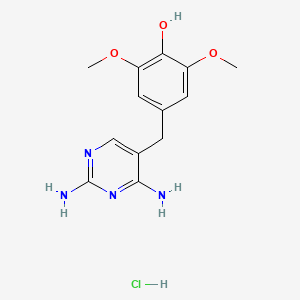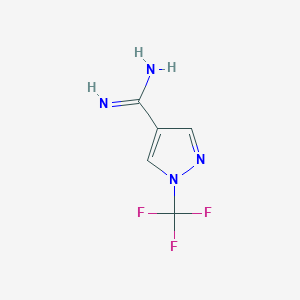
N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine hydrochloride is a synthetic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrazole ring and a piperidine ring, which are connected through a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling Reaction: The methylated pyrazole is then coupled with the piperidine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- N-Methyl-1-(2-quinoxalinyl)methanamine oxalate
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate
Uniqueness
N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine hydrochloride is unique due to its specific combination of a pyrazole and piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H21ClN4 |
|---|---|
Molecular Weight |
244.76 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H20N4.ClH/c1-14(11-3-5-12-6-4-11)8-10-7-13-15(2)9-10;/h7,9,11-12H,3-6,8H2,1-2H3;1H |
InChI Key |
DXNRIPNCCJXDRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


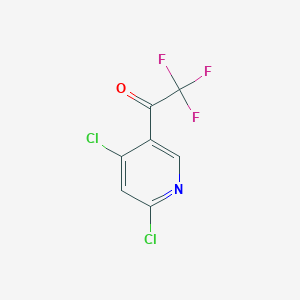
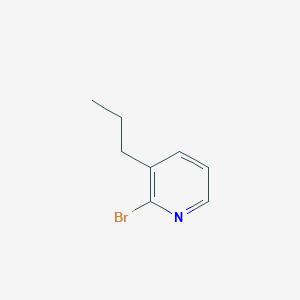
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)
![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)



